![molecular formula C7H6BrN3S B573147 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine CAS No. 1263279-43-1](/img/structure/B573147.png)
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine” is a chemical compound with the molecular formula C7H6BrN3S . It has a molecular weight of 244.11 . This compound is a powder in its physical form .
Molecular Structure Analysis
The molecular structure of “6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine” consists of a pyrimidine ring fused with a thieno ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thieno ring is a five-membered ring with one sulfur atom .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalytic Applications
The pyranopyrimidine core is a significant precursor in the medicinal and pharmaceutical industries due to its extensive synthetic applications and bioavailability. Research highlights the importance of hybrid catalysts in the synthesis of various pyranopyrimidine scaffolds, utilizing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. These advancements in catalytic methods have broadened the scope for developing lead molecules, showcasing the compound's versatility in chemical synthesis and potential for creating pharmaceuticals (Parmar, Vala, & Patel, 2023).
Pharmacological Potential
Pyrimidine derivatives, including structures like 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine, are recognized for their wide range of pharmacological activities. These compounds are essential for developing new biologically active compounds due to their antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The systematic analysis of pyrimidine derivatives provides a foundation for the future discovery of highly effective and safe medicines (Chiriapkin, 2022).
Anti-inflammatory Applications
The synthesis and evaluation of pyrimidine derivatives have shown promising in-vitro anti-inflammatory activities. A study focusing on substituted 1,2,3,4 tetrahydropyrimidine derivatives highlighted their potential in exhibiting significant anti-inflammatory effects, underscoring the necessity for further investigation into the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).
Role in Neurological Disorders
Pyrimidine derivatives have also been investigated for their medicinal perspectives as anti-Alzheimer's agents. Due to their structural features and non-toxic nature, these compounds offer a promising avenue for addressing neurological disorders and enhancing research in anti-Alzheimer's drugs. The structural activity relationship (SAR) study-based approach emphasizes the pharmacological advancements of pyrimidine moiety as therapeutics for neurological disorders (Das et al., 2021).
Zukünftige Richtungen
Pyrimidine derivatives, including “6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine”, continue to be of interest in the field of drug discovery due to their diverse biological potential . Future research may focus on the synthesis of new pyrimidine derivatives, investigation of their biological activities, and development of new therapies .
Wirkmechanismus
Target of Action
The primary target of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is an attractive target in EGFR driven diseases such as non-small-cell lung cancer, EGFR positive breast cancer, and pancreatic cancer .
Mode of Action
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine inhibits the intracellular ATP-binding site of EGFR . This inhibition can be achieved using properly designed small molecular structures . The compound’s interaction with its target leads to a decrease in the kinase activity of EGFR, thereby inhibiting the downstream signaling pathways that are responsible for cell growth and proliferation .
Biochemical Pathways
The inhibition of EGFR by 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine affects several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway, which are involved in cell survival, growth, and proliferation . The inhibition of these pathways leads to a decrease in cell growth and proliferation, thereby exerting an anti-cancer effect .
Result of Action
The result of the action of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine is the inhibition of EGFR, leading to a decrease in cell growth and proliferation . This makes it a potential therapeutic agent for EGFR-driven diseases such as certain types of cancer .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with EGFR . .
Eigenschaften
IUPAC Name |
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-9-7-10-3-4-2-5(8)12-6(4)11-7/h2-3H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKUOONLCBXFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C=C(SC2=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

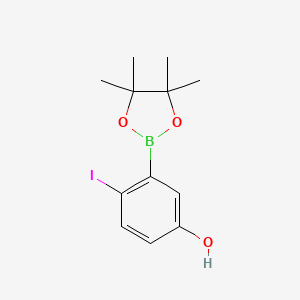
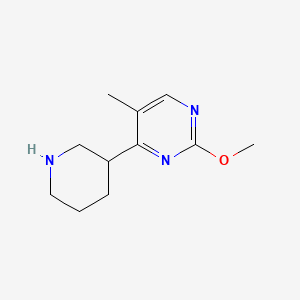
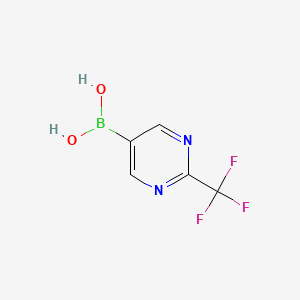
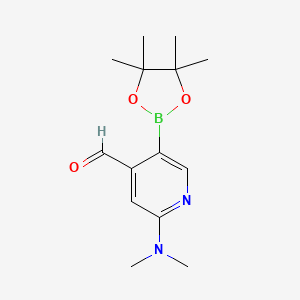
![3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B573069.png)





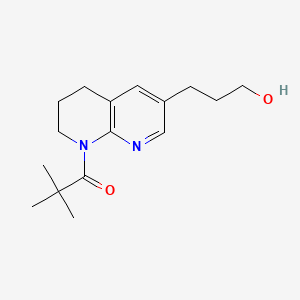
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B573085.png)
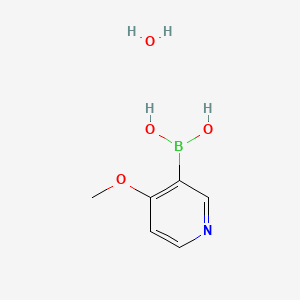
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B573087.png)